4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine
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Overview
Description
4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group and a fluorophenyl group attached to a piperidine ring. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethoxy chloride. This intermediate is then reacted with a suitable nucleophile to form the desired cyclopropylmethoxy derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as a piperidine derivative, under basic conditions.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate compounds to form the piperidine ring. This can be achieved through various methods, including intramolecular cyclization reactions and reductive amination.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include continuous flow reactions and the use of automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups.
Scientific Research Applications
4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine can be compared with other similar compounds, such as:
4-(3-(Cyclopropylmethoxy)-5-chlorophenyl)piperidine: Similar structure with a chlorine atom instead of a fluorine atom.
4-(3-(Cyclopropylmethoxy)-5-bromophenyl)piperidine: Similar structure with a bromine atom instead of a fluorine atom.
4-(3-(Cyclopropylmethoxy)-5-iodophenyl)piperidine: Similar structure with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-7-13(12-3-5-17-6-4-12)8-15(9-14)18-10-11-1-2-11/h7-9,11-12,17H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHBSKTXIKRLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C3CCNCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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